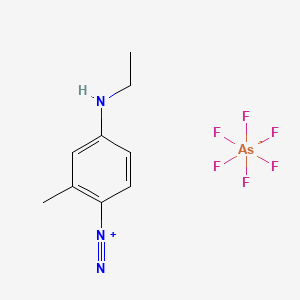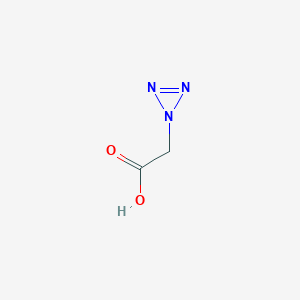
2-Methyl-2-propyl-1,3-propanediol carbamate ethylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-propyl-1,3-propanediol carbamate ethylcarbamate is a chemical compound that belongs to the class of carbamates. It is known for its applications in various fields, including pharmaceuticals and industrial chemistry. This compound is characterized by its unique structure, which includes both carbamate and ethylcarbamate functional groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-propyl-1,3-propanediol carbamate ethylcarbamate typically involves the reaction of 2-Methyl-2-propyl-1,3-propanediol with ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2-Methyl-2-propyl-1,3-propanediol} + \text{Ethyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form.
化学反応の分析
Types of Reactions
2-Methyl-2-propyl-1,3-propanediol carbamate ethylcarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate groups into amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamates, while reduction can produce amines.
科学的研究の応用
2-Methyl-2-propyl-1,3-propanediol carbamate ethylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: It has applications in the development of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: The compound is used in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 2-Methyl-2-propyl-1,3-propanediol carbamate ethylcarbamate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed effects. The pathways involved can include modulation of neurotransmitter activity or inhibition of metabolic enzymes.
類似化合物との比較
Similar Compounds
Carisoprodol: A muscle relaxant with a similar carbamate structure.
Meprobamate: An anxiolytic drug that shares structural similarities.
Lorbamate: Another compound with related pharmacological properties.
Uniqueness
2-Methyl-2-propyl-1,3-propanediol carbamate ethylcarbamate is unique due to its dual functional groups, which confer distinct chemical and biological properties. Its combination of carbamate and ethylcarbamate groups allows for versatile applications in various fields.
特性
CAS番号 |
2589-17-5 |
|---|---|
分子式 |
C11H22N2O4 |
分子量 |
246.30 g/mol |
IUPAC名 |
[2-(carbamoyloxymethyl)-2-methylpentyl] N-ethylcarbamate |
InChI |
InChI=1S/C11H22N2O4/c1-4-6-11(3,7-16-9(12)14)8-17-10(15)13-5-2/h4-8H2,1-3H3,(H2,12,14)(H,13,15) |
InChIキー |
LORFBSZZGKKTAK-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)(COC(=O)N)COC(=O)NCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[2-Acetyloxy-3-[[2-acetyloxy-5-(2-bromo-1-hydroxyethyl)phenyl]methyl]-5-(2-bromo-1-hydroxyethyl)phenyl]methyl acetate](/img/structure/B13422500.png)


![(2S)-N-[(1S,2R,3Z,5Z,7S,9Z,11E,13S,15R,19R)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-hydroxypropanamide](/img/structure/B13422513.png)
![[3-[[3-[(4Z,7Z,10Z,13Z,16Z,19E)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] (4Z,7Z,10Z,13Z,16Z,19E)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B13422518.png)






